molecular formula C20H23BrN2O B2582538 3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide CAS No. 1797643-02-7

3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide

Cat. No.: B2582538
CAS No.: 1797643-02-7
M. Wt: 387.321
InChI Key: MOWHJLWVJFEKQO-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a synthetic organic compound that has garnered attention in various fields of chemistry and biochemistry. This compound features a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring through a propanamide linkage. Its unique structure makes it a valuable subject for research and application in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach is the reaction of 2-bromobenzylamine with 1-phenylpyrrolidine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce the bromine atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds or amines.

Scientific Research Applications

3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone: A structurally similar compound with a bromine atom attached to a phenyl ring and a pyrrolidine ring.

    N-(2-Bromophenyl)-2-phenylacetamide: Another related compound with a bromine-substituted phenyl ring and an acetamide linkage.

Uniqueness

3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide stands out due to its specific structural features, such as the combination of a bromine-substituted phenyl ring and a pyrrolidine ring connected through a propanamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O/c21-19-11-5-4-7-16(19)12-13-20(24)22-15-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-5,7-9,11,18H,6,10,12-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWHJLWVJFEKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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